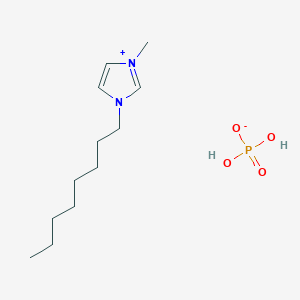
1-Octyl-3-methylimidazolium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts that are liquid at or below 100°C and are composed entirely of ions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-octyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of substituted imidazolium compounds .
Applications De Recherche Scientifique
1-Octyl-3-methylimidazolium dihydrogen phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-octyl-3-methylimidazolium dihydrogen phosphate exerts its effects involves several molecular interactions:
Comparaison Avec Des Composés Similaires
1-Octyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds in the imidazolium family:
1-Butyl-3-methylimidazolium dihydrogen phosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and stability properties.
1-Ethyl-3-methylimidazolium dihydrogen phosphate: Another similar compound with a shorter alkyl chain, used in different applications due to its distinct physicochemical properties.
1-Octyl-3-methylimidazolium hexafluorophosphate: This compound has a different anion, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, particularly its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C12H25N2O4P |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
dihydrogen phosphate;1-methyl-3-octylimidazol-1-ium |
InChI |
InChI=1S/C12H23N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
ZKJZHIXOEJVNFB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCN1C=C[N+](=C1)C.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
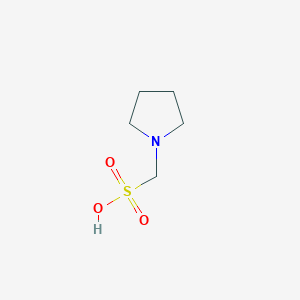
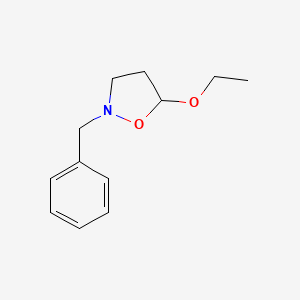
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
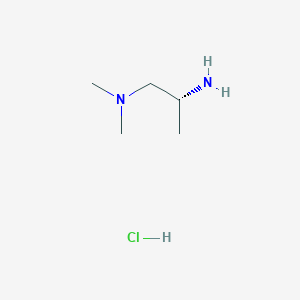

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
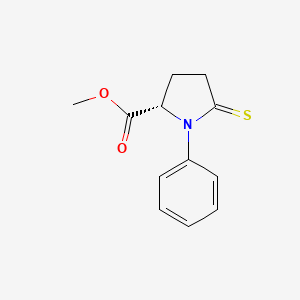

![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
